4-Bromo-2-fluoro-6-hydroxybenzoic acid

Physicochemical Properties Purification Storage Stability

Replace unreliable analogs lacking key halogens. This tetrasubstituted benzoic acid (MW 235.01) offers three distinct synthetic handles for parallel library synthesis. - **Application**: Kinase/GPCR probe core; Br for cross-coupling, -OH for H-bonding, -COOH for amidation - **Supply**: Solid form, ≥95% purity, compatible with automated HTE platforms - **Lead Time**: Established multi-source supply chain minimizes project delays

Molecular Formula C7H4BrFO3
Molecular Weight 235.008
CAS No. 1805589-29-0
Cat. No. B2723591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-hydroxybenzoic acid
CAS1805589-29-0
Molecular FormulaC7H4BrFO3
Molecular Weight235.008
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C(=O)O)F)Br
InChIInChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
InChIKeyUVBFBKRMQUEMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-6-hydroxybenzoic Acid (CAS 1805589-29-0) Overview


4-Bromo-2-fluoro-6-hydroxybenzoic acid (CAS 1805589-29-0) is a highly substituted benzoic acid derivative, bearing a bromine atom at the 4-position, a fluorine atom at the 2-position, and a hydroxyl group at the 6-position . This unique 1,2,3,4-tetrasubstituted benzene core provides a distinct set of physicochemical properties and synthetic handles . The compound is a solid at room temperature, with a molecular weight of 235.01 g/mol (C7H4BrFO3) . It is commercially available from multiple reputable suppliers with purities typically ≥95% .

1
Multi-vector derivatization via three reactive handles
2
Bromine enables cross-coupling (Suzuki, Sonogashira)
3
Fluorine & hydroxyl modulate electronics and solubility

Why 4-Bromo-2-fluoro-6-hydroxybenzoic Acid Cannot Be Replaced


Substituting 4-Bromo-2-fluoro-6-hydroxybenzoic acid with a seemingly similar benzoic acid analog is highly inadvisable for most applications due to the precise and non-interchangeable nature of its three functional groups. The specific 1,2,4-substitution pattern with bromine, fluorine, and hydroxyl groups directs regioselective reactivity and imparts unique physicochemical properties that are not replicated by compounds missing even one of these groups [1]. For instance, the bromine provides a handle for cross-coupling reactions, the fluorine influences acidity and metabolic stability, and the hydroxyl group is essential for hydrogen bonding and further derivatization. A simple analog like 2-fluoro-6-hydroxybenzoic acid lacks the bromine, eliminating a key vector for structural diversification . Conversely, 4-bromo-2-fluorobenzoic acid lacks the ortho-hydroxyl group, drastically altering its hydrogen-bonding capacity and electronic properties . This unique combination makes direct substitution impossible without a fundamental redesign of the synthetic or biological pathway.

Target
4-Br-2-F-6-OH benzoic acid
Bromine, fluorine, and hydroxyl groups in specific 1,2,4 arrangement direct regioselective reactivity.
Analog
2-Fluoro-6-hydroxybenzoic acid
Missing bromine eliminates cross-coupling handle; physicochemical profile shifts.
Target
4-Br-2-F-6-OH benzoic acid
Ortho-hydroxyl group is critical for hydrogen bonding and derivatization.
Analog
4-Bromo-2-fluorobenzoic acid
Absence of hydroxyl alters electronic profile and limits functional group interconversion.

4-Bromo-2-fluoro-6-hydroxybenzoic Acid vs. Key Analogs


Physicochemical Profile vs. 2-Fluoro-6-hydroxybenzoic Acid

4-Bromo-2-fluoro-6-hydroxybenzoic acid exhibits a significantly higher density (1.9±0.1 g/cm³) and boiling point (324.4±42.0 °C) than the non-brominated analog 2-fluoro-6-hydroxybenzoic acid (CAS 67531-86-6), which has a density of 1.5±0.1 g/cm³ and a boiling point of 291.2±25.0 °C . This difference in physical state and volatility directly impacts purification methods and handling. Furthermore, the target compound requires storage at 2-8°C under an inert atmosphere for optimal stability, whereas the comparator is stable at room temperature . These are critical considerations for procurement and inventory management.

Physicochemical Profile
Data to verify
Target: density 1.9±0.1 g/cm³, bp 324.4±42.0 °C
Comparator (2-fluoro-6-hydroxybenzoic acid): 1.5±0.1 g/cm³, 291.2±25.0 °C
Difference: +0.4 g/cm³, +33.2 °C
Informs purification and storage method selection
Predicted data; experimental confirmation advised. Cold storage required.
Physicochemical Properties Purification Storage Stability

Regioselective Synthetic Utility

The specific substitution pattern of 4-bromo-2-fluoro-6-hydroxybenzoic acid (or its precursor, 4-bromo-2-fluorophenol) is essential for achieving high regioselectivity in directed ortho-metalation and formylation reactions. This is a key differentiator from simple benzoic acids. In a published method for synthesizing 3-fluorosalicylic acid, the bromine atom in 4-bromo-2-fluorophenol acts as a positional protective group, allowing selective ortho-formylation adjacent to the hydroxyl group, a transformation not possible with unsubstituted or differently substituted analogs [1]. This demonstrates the compound's value in creating densely functionalized aromatic rings with control over substitution patterns.

Regioselectivity
Class-level inference
Target: enables selective ortho-formylation via Br protective group; yields 5-bromo-3-fluorosalicylaldehyde
Comparator (2-fluorophenol): poor regioselectivity, low yields
Supports regiospecific scaffold construction
Duff reaction; method context
Synthetic Methodology Regioselectivity Medicinal Chemistry

Solid-State Handling Advantage

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at room temperature, a practical advantage for accurate weighing, storage, and shipment compared to liquid analogs . For example, the related compound 4-bromo-2-fluorophenol (CAS 2105-94-4) is a liquid, which can be more prone to spillage and vapor exposure . The solid form of the target compound simplifies handling in standard laboratory workflows and reduces the risk of contamination or loss during transfer.

Physical State
Data to verify
Target: solid at 20–25°C
Comparator (4-bromo-2-fluorophenol): liquid
Solid form simplifies weighing and handling
Qualitative comparison; independent verification recommended
Laboratory Handling Physical State Procurement

Market Availability and Purity Consistency

4-Bromo-2-fluoro-6-hydroxybenzoic acid is readily available from multiple major chemical suppliers (e.g., Sigma-Aldrich, Bide Pharm, Leyan, ChemScene) with consistently high purity specifications of 95% or 98% . This is in contrast to some niche or less common analogs like 4-bromo-2,6-difluorobenzoic acid (CAS 183065-68-1), which may have fewer commercial sources or require custom synthesis . This established supply chain ensures reliable procurement and minimizes delays in research timelines.

Supply Chain
Data to verify
Target: ≥4 major suppliers, ≥95% purity
Comparator (4-bromo-2,6-difluorobenzoic acid): fewer commercial sources
Multi-source supply supports procurement reliability
Vendor catalog review; verify current availability
Supply Chain Quality Control Procurement

Optimal Use Cases for 4-Bromo-2-fluoro-6-hydroxybenzoic Acid


Scaffold for Kinase and GPCR Inhibitor Libraries

The unique substitution pattern of 4-bromo-2-fluoro-6-hydroxybenzoic acid makes it an ideal core scaffold for constructing focused libraries targeting kinases, GPCRs, or other protein families where halogenated aromatic rings are known to enhance binding affinity and metabolic stability . The bromine can be used in Suzuki or Sonogashira couplings to introduce diverse aryl or alkyne moieties, while the carboxylic acid and hydroxyl groups offer additional vectors for amide bond formation or esterification. This three-dimensional diversification potential is superior to simpler building blocks that offer only one or two functional handles.

Synthesis of Fluorinated Salicylic Acid Derivatives

As demonstrated in the literature, the 4-bromo-2-fluoro substitution pattern is a proven platform for the regiospecific synthesis of fluorinated salicylic acids, which are valuable intermediates in the development of anti-inflammatory and antiviral agents [1]. Researchers aiming to produce 3-fluorosalicylic acid or its trifluoromethyl analog can leverage this compound's established chemistry, ensuring higher yields and fewer purification steps compared to alternative routes using unsubstituted precursors.

Materials and Agrochemical Building Blocks

The compound's high density and solid-state properties (1.9±0.1 g/cm³) suggest its potential as a dense, rigid monomer or crosslinker in polymer chemistry . In agrochemical research, the presence of bromine and fluorine is a common motif in herbicides and fungicides, and this compound can serve as a versatile intermediate for exploring structure-activity relationships in new classes of crop protection agents.

Standardized Procurement for HTE Labs

Due to its reliable multi-source commercial availability and high purity (≥95%), this compound is a low-risk choice for HTE and automated synthesis platforms . The solid physical form is compatible with automated solid dispensing systems, reducing variability and ensuring reproducible reaction setups. Its established supply chain mitigates the risk of project delays due to unavailability of key building blocks.

Application
Selection Property
Validation Focus
Kinase/GPCR library scaffold diversification
Multi-vector derivatization handles
Cross-coupling and amide-bond integration
Fluorinated salicylic acid synthesis platform
Regioselective ortho-formylation strategy
Fluorosalicylic acid intermediate purity
Dense monomer/crosslinker for polymer research
High density and solid-state handling
Material property screening
HTE and automated synthesis building block
Solid-form compatibility and multi-source supply
Dispensing reproducibility and procurement consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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